Adipokinetic hormone, beetle
Description
Adipokinetic hormone (AKH) is a neuropeptide synthesized by adipokinetic hormone-producing cells (APCs) in the corpora cardiaca of insects. In beetles, AKH plays a pivotal role in mobilizing energy substrates during metabolically demanding activities such as flight. AKH binds to its cognate G protein-coupled receptor (AKHR), triggering hypertrehalosemia (elevated hemolymph trehalose) and hyperlipidemia (elevated hemolymph lipids) via glycogen and lipid breakdown . Structurally, AKH peptides are typically 8–10 amino acids long, featuring a pyroglutamate N-terminus and an amidated C-terminus, with conserved aromatic residues at positions 4 and 8 . Beetle AKH shares functional and organizational parallels with mammalian glucagon, as APCs integrate nutrient-sensing signals akin to pancreatic α-cells .
Properties
CAS No. |
134599-16-9 |
|---|---|
Molecular Formula |
C47H61N11O14 |
Molecular Weight |
1004.1 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H61N11O14/c1-23(2)16-31(53-41(66)29-13-14-38(62)51-29)42(67)55-33(19-37(48)61)44(69)54-32(17-24-9-11-26(60)12-10-24)43(68)57-35(22-59)47(72)58-15-5-8-36(58)46(71)56-34(20-39(63)64)45(70)52-30(40(49)65)18-25-21-50-28-7-4-3-6-27(25)28/h3-4,6-7,9-12,21,23,29-36,50,59-60H,5,8,13-20,22H2,1-2H3,(H2,48,61)(H2,49,65)(H,51,62)(H,52,70)(H,53,66)(H,54,69)(H,55,67)(H,56,71)(H,57,68)(H,63,64)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
HLCQDPIFDXVYDA-VTGDPKQBSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Other CAS No. |
134599-16-9 |
sequence |
XLNYSPDW |
Synonyms |
adipokinetic hormone, beetle Mem-CC pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-NH2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Functions of AKH
1. Energy Mobilization:
AKHs stimulate the breakdown of triacylglycerols (TAG) into diacylglycerols (DAG) and promote glycogenolysis, converting glycogen to trehalose, which is critical for maintaining energy homeostasis . This function is vital during stress or starvation when insects require rapid energy mobilization.
2. Reproductive Physiology:
Recent studies highlight the role of AKH in regulating fecundity and vitellogenesis in female insects. For instance, in Nilaparvata lugens, AKH signaling was found to be essential for oocyte development and egg-laying . Similarly, Diaphorina citri showed increased fecundity linked to enhanced lipid metabolism due to AKH signaling .
3. Stress Response:
AKHs are implicated in stress responses, as demonstrated by increased levels following nematode application in the Colorado potato beetle (Leptinotarsa decemlineata), which resulted in higher mortality rates due to enhanced metabolic mobilization . This suggests potential applications for pest control strategies by manipulating AKH pathways.
Applications in Pest Control
The manipulation of AKH signaling pathways presents innovative strategies for insect pest management. By targeting the AKH receptor (AKHR), researchers can potentially disrupt energy mobilization processes critical for survival and reproduction. For example:
- Targeted Insecticides: Compounds that inhibit AKHR could lead to reduced fecundity and increased mortality rates among pest populations.
- Biological Control: Understanding AKH's role in host-pathogen interactions could enhance biocontrol methods using entomopathogenic nematodes or other biocontrol agents that exploit these hormonal pathways.
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Differences Between AKH and ACP
AKH vs. Corazonin (Crz)
Crz, another GnRH superfamily member, is functionally divergent:
- Crz: Regulates pigmentation, ecdysis, and stress responses in insects.
- Structural Divergence : Crz lacks the C-terminal amidation critical for AKH receptor activation .
AKH Across Insect Orders: Functional and Structural Variability
Table 2: Cross-Species Comparison of AKH Peptides
Key Findings :
- Beetle-Specific Adaptations : Onitis beetles utilize AKH for proline mobilization, a rare adaptation linked to their flight metabolism .
- Receptor Plasticity : Locust AKHR exhibits broader ligand tolerance, enabling cross-species activity of synthetic analogs .
- Taxonomic Conservation: AKH sequences in beetles (e.g., Oryctes) and Hemiptera share a conserved tyrosine/phenylalanine residue at position 4, critical for receptor activation .
Evolutionary and Pharmacological Insights
- GnRH Superfamily Evolution : AKH, Crz, and ACP diverged from a common ancestral peptide, with AKH specializing in energy homeostasis and ACP/Crz adopting niche roles in development and stress .
- Drug Discovery Potential: Structural models of AKH-AKHR binding in Aedes aegypti provide templates for designing insect-specific metabolic disruptors .
Preparation Methods
RP-HPLC Parameters
| Column Type | Mobile Phase | Gradient Profile | Detection Method |
|---|---|---|---|
| C18 (PharmaFluidics) | 0.1% formic acid in H2O/ACN | 10–60% ACN over 30 min | UV at 214 nm, MS/MS |
For example, AKHs from Tenebrio molitor (Tenebrionidae) elute at 31.4 minutes under these conditions, with a characteristic tryptophan fluorescence peak. Hydroxyproline-modified AKHs, such as those in Dorcus parallelipipedus (Lucanidae), exhibit delayed retention times (RTs) due to increased hydrophilicity.
UPLC-MS/MS Validation
Post-HPLC fractions are analyzed using quadrupole time-of-flight (Q-TOF) mass spectrometry. The Synapt G2 Si system (Waters Corp.) coupled with nanoUPLC achieves resolutions of 30,000–60,000, enabling precise m/z measurements. For instance, Schgr-AKH-II (pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp amide) from Carabus violaceus (Carabidae) shows an MH+ ion at m/z 937.44.
Enzymatic Deblocking and Edman Degradation Sequencing
AKHs feature an N-terminal pyroglutamate residue, which blocks conventional sequencing. To overcome this, enzymatic deblocking is performed:
-
Pyroglutamate Aminopeptidase Treatment :
-
The dried HPLC fraction is resuspended in 50 mM Tris-HCl (pH 8.0) containing 5 mM DTT and 1 mM EDTA.
-
L-pyroglutamate aminopeptidase (5 U/μL) is added, and the mixture is incubated at 37°C for 12 hours.
-
The reaction is quenched with 0.1% trifluoroacetic acid (TFA), and the deblocked peptide is repurified via RP-HPLC.
-
-
Automated Edman Degradation :
Example Output for S. orissa AKH :
| Cycle | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 |
|---|---|---|---|---|---|---|---|---|
| AA | Leu | Asn | Phe | Ser | Thr | Gly | Trp | – |
Edman sequencing confirmed Schgr-AKH-II as the sole AKH in Adephagan beetles, supporting its status as the ancestral coleopteran AKH.
Structural Elucidation via High-Resolution Mass Spectrometry
Modern HRMS platforms enable de novo sequencing without prior enzymatic digestion. Key workflows include:
Data-Dependent Acquisition (DDA)
-
Collision-Induced Dissociation (CID) : Fragmentation of MH+ ions generates b- and y-ions, allowing residue identification. For Trictenotoma fasciatus (Cleridae), CID of m/z 914.47 yielded y5 (Thr-Thr-Gly-Trp) and b3 (pGlu-Ile-Asn).
-
High-Energy Collision Dissociation (HCD) : Provides complementary fragments, resolving isobaric ambiguities (e.g., Leu vs. Ile at position 2 in Pacsi-AKH).
Diagnostic Fragments for Proline-Containing AKHs
Proline-rich AKHs (e.g., Melme-CC from Cetonia aurata) exhibit unique immonium ions at m/z 70.1 and 116.1, aiding rapid identification.
Comparative Analysis of AKH Sequences Across Beetle Taxa
The table below summarizes AKH sequences isolated from key beetle families:
Evolutionary Insights :
-
Schgr-AKH-II (pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp) is conserved in Adephaga, the basal beetle suborder, suggesting it is the ancestral AKH.
-
Derived lineages (e.g., Scarabaeidae) exhibit mutations at positions 2 (Leu→Ile) and 4 (Phe→Leu), likely adapting to niche-specific energy demands.
Quality Control and Validation
Synthetic Peptide Standards
Synthetic AKHs (e.g., Pacsi-AKH from T. fasciatus) are used to validate natural extracts via:
Oxidation Monitoring
Tryptophan oxidation products (e.g., +16 Da modifications) are monitored using extracted ion chromatograms. In N. vespilloides, oxidized Nicve-AKH accounted for 15% of total AKH under prolonged storage.
Challenges and Methodological Advances
-
Micro-Scale Extraction : For species with minuscule CCs (e.g., Julodis spp.), capillary electrophoresis coupled to MS (CE-MS) improves sensitivity.
-
Non-Destructive Sampling : Hemolymph collection followed by immunoprecipitation allows AKH quantification in live beetles, though antibody cross-reactivity remains a limitation .
Q & A
Q. What are the standard methodologies for isolating and characterizing AKH peptides in beetles?
AKH isolation typically involves dissection of corpora cardiaca followed by chromatographic purification (e.g., HPLC) and structural analysis using mass spectrometry (MALDI-MS/MS). For example, AKH from Oryctes rhinoceros was identified via HPLC fractionation and MALDI-MS, revealing a molecular mass of 1003.70 Da and a sequence identical to Melme-AKH . Activity validation often employs bioassays, such as measuring lipid mobilization in hemolymph after peptide injection .
Q. What are the primary physiological roles of AKH in beetles?
AKH regulates energy homeostasis by mobilizing lipids, carbohydrates, and proline from the fat body during energy-demanding activities like flight or locomotion. For instance, synthetic AKH application in Leptinotarsa decemlineata reduced larval weight, delayed pupal development, and altered trehalose/triglyceride levels . AKH also inhibits anabolic processes (e.g., protein synthesis) during catabolic states .
Q. How can researchers validate AKH activity in experimental models?
Common approaches include:
- Bioassays : Injecting synthetic AKH and quantifying hemolymph metabolite changes (e.g., lipid or trehalose levels) .
- Gene silencing : Using RNAi to knockdown AKH or its receptor and observing phenotypic disruptions (e.g., delayed egg-laying in Caenorhabditis elegans) .
- Receptor studies : Heterologous expression of AKH receptors in cell lines (e.g., HEK293T) to test ligand specificity .
Advanced Research Questions
Q. How do AKH receptor-ligand interactions vary across beetle species, and what evolutionary insights do they provide?
AKH receptors belong to the GnRH receptor superfamily, with conserved roles in energy metabolism and reproduction. Phylogenetic analysis of receptor sequences (e.g., in Drosophila melanogaster and Bombyx mori) reveals evolutionary ties to vertebrate GnRH systems, suggesting an ancient origin in metazoans . Structural variations in AKH peptides (e.g., tyrosine-modified AKH in some beetles) may reflect taxon-specific adaptations .
Q. What experimental strategies resolve contradictory data on AKH’s metabolic effects?
Discrepancies in outcomes (e.g., triglyceride levels varying with AKH delivery method in L. decemlineata) require:
- Dose-response analyses : Testing multiple concentrations to identify thresholds for divergent effects .
- Temporal tracking : Monitoring metabolite changes over time (e.g., during diapause or molting) to account for developmental-stage specificity .
- Cross-species validation : Replicating experiments in phylogenetically diverse models (e.g., Periplaneta americana vs. O. rhinoceros) to isolate taxonomic biases .
Q. How can AKH pathways be targeted for species-specific pest management?
Potential strategies include:
- Receptor antagonists : Designing peptides or small molecules to block AKH signaling, disrupting energy mobilization and survival .
- Gene editing : Using CRISPR/Cas9 to knockout AKH or its receptor in pest species (e.g., L. decemlineata) .
- Hormonal mimics : Developing non-degradable AKH analogs to hyperactivate catabolic pathways, leading to metabolic exhaustion .
Q. What molecular techniques elucidate AKH’s neuromodulatory roles beyond metabolism?
Advanced methods include:
- Immunohistochemistry : Mapping AKH-producing neurons in the corpora cardiaca and their projections .
- Electrophysiology : Recording neuronal activity in response to AKH application .
- Omics profiling : RNA-seq or proteomics to identify AKH-regulated genes/proteins in fat body or neural tissues .
Critical Considerations for Researchers
- Taxonomic specificity : AKH sequences vary across Coleoptera; always verify peptide homology before cross-species applications .
- Delivery method : Injection vs. feeding can yield divergent metabolic outcomes due to differences in peptide stability or absorption .
- Receptor promiscuity : Some AKH receptors respond to multiple ligands (e.g., nematode AKH-like peptides activating Drosophila receptors), complicating functional studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
